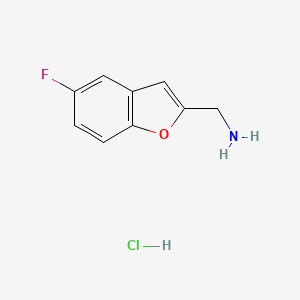

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride

Description

1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride (CAS: 1097796-68-3) is a halogenated benzofuran derivative with the molecular formula C₁₀H₁₁ClFNO and a molecular weight of 239.65 g/mol. The compound features a benzofuran core substituted with a fluorine atom at the 5-position and a methanamine hydrochloride group at the 2-position . This compound is of interest in medicinal chemistry due to benzofuran derivatives’ documented roles as serotonin receptor ligands and antimicrobial agents .

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H8FNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H |

InChI Key |

PBYGXEKZXKVCHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride involves several steps. One common method includes the fluorination of benzofuran derivatives. The process typically starts with the preparation of the benzofuran core, followed by the introduction of a fluorine atom at the desired position. The final step involves the formation of the methanaminehydrochloride group. Industrial production methods often employ advanced techniques such as catalytic fluorination and high-pressure reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride is a chemical compound featuring a benzofuran structure with a fluorine atom and an amine group. It is often prepared as a hydrochloride salt to improve its stability and solubility.

Scientific Research Applications

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride is used in a variety of scientific research applications:

- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in different organic reactions.

- Biology The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

- Medicine Researches are exploring its potential as a therapeutic agent for treating various diseases, including neurological disorders.

- Industry It is used to develop new materials with unique properties, such as coatings and polymers.

Structural Analogs

Structural analogs of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride include:

- 1-(5-Chloro-1-benzofuran-2-yl)methanamine hydrochloride This compound contains chlorine instead of fluorine, which may lead to a different receptor binding profile.

- 5-Fluoroindole derivatives These have an indole core structure and demonstrate similar biological activity despite a different heterocyclic framework.

- 2-Aminobenzofuran derivatives These feature an amino group on the benzofuran, with variations in amine substitution affecting activity.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

5-Fluoro vs. 5-Bromo Analogs

Replacing fluorine with bromine in benzofuran derivatives significantly alters physicochemical properties. For example:

- 1-(5-Bromofuran-2-yl)ethanamine hydrochloride (CAS: 2250241-99-5) has a molecular weight of 226.5 g/mol (C₆H₉BrClNO) . However, bromine’s larger atomic radius may reduce metabolic stability .

Positional Isomerism: 5-Fluoro vs. 5-Methoxy Derivatives

- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride (CAS: N/A) replaces the benzofuran core with a benzimidazole ring and introduces a methoxy group.

Substituted Benzofuran Amines

Phenyl-Substituted Analogs

- 1-(1-Benzofuran-2-yl)(phenyl)methanamine hydrochloride (CAS: 109194-12-9, C₁₅H₁₄ClNO) features a phenyl group instead of a methylamine, increasing steric bulk. This modification may hinder blood-brain barrier penetration but improve selectivity for peripheral targets .

Alkyl Chain Variations

- 1-(1-Benzofuran-5-yl)-2-propanamine hydrochloride (5-APB hydrochloride, C₁₀H₁₃ClNO) contains a propylamine chain. This compound exhibits psychoactive properties as a serotonin receptor agonist, highlighting the impact of alkyl chain length on bioactivity .

Receptor Binding and Selectivity

Fluorinated benzofurans like 1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride are hypothesized to interact with serotonin (5-HT) receptors due to structural similarities to known ligands . In contrast, brominated analogs may prioritize different receptor subtypes due to altered electronic profiles .

Antimicrobial Potential

Halogenated benzofurans, including 5-chloro and 5-bromo derivatives, demonstrate antimicrobial activity against Gram-positive bacteria . The fluorine-substituted compound’s enhanced metabolic stability could prolong efficacy in vivo .

Biological Activity

1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C9H10ClFNO

- Molecular Weight : 201.63 g/mol

- CAS Number : 2135600-87-0

The biological activity of 1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is involved in multiple neuropsychiatric disorders.

Interaction with Receptors

Research indicates that this compound may selectively activate the 5-HT2C receptor, leading to downstream signaling effects that could be beneficial in treating conditions such as depression and anxiety disorders. The selectivity for Gq signaling over β-arrestin recruitment has been noted, suggesting a unique mechanism that may enhance therapeutic efficacy while minimizing side effects .

Biological Activity and Case Studies

Several studies have reported on the biological activities of 1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride, focusing on its pharmacological effects and potential therapeutic applications.

Antidepressant Activity

A study investigating various N-substituted derivatives found that compounds similar to 1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride exhibited significant antidepressant-like effects in animal models. The compound's ability to modulate serotonin pathways was highlighted as a key factor in its efficacy .

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is a critical factor .

Comparative Biological Activity

To better understand the unique properties of 1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride, it is useful to compare it with related compounds:

Research Findings

Recent research has focused on optimizing the structure of benzofuran derivatives to enhance their biological activity. Modifications to the benzofuran core have been explored to improve receptor binding affinity and selectivity for therapeutic targets.

In Vivo Studies

In vivo evaluations have indicated that derivatives of 1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride can significantly reduce depressive-like behaviors in rodent models. These findings support the potential for clinical applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Fluoro-1-benzofuran-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. A common approach is nucleophilic substitution at the 2-position of 5-fluorobenzofuran, followed by amine group introduction via reductive amination or Gabriel synthesis. Key parameters include solvent choice (e.g., ethanol or methanol for improved solubility of intermediates), temperature control (reflux conditions for faster kinetics), and stoichiometric ratios to minimize side products. Acidic workup is used to isolate the hydrochloride salt .

- Optimization Strategy : Design a factorial experiment to test variables like solvent polarity, reaction time, and catalyst loading. Monitor purity via HPLC and characterize intermediates using NMR and mass spectrometry .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical for validation?

- Analytical Workflow :

- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen bonding patterns .

- Spectroscopic methods :

- ¹H/¹³C NMR : Verify the presence of the methanamine group (δ ~2.8–3.2 ppm for CH₂NH₂) and benzofuran aromatic protons.

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (C₉H₉FNO·HCl; theoretical m/z 201.04 for [M+H]⁺) with ESI-MS .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in experimental settings?

- Critical Properties :

- Solubility : Hydrochloride salts enhance aqueous solubility compared to free bases. Test solubility in DMSO (for stock solutions) and PBS (for biological assays) using nephelometry .

- Stability : Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C, 25°C). Monitor degradation via HPLC-UV; acidic conditions may hydrolyze the benzofuran ring .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position of the benzofuran ring influence biological activity, and what are the mechanisms of action in pharmacological models?

- Mechanistic Insights : Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity to target proteins (e.g., GPCRs or kinases). Use radioligand binding assays to measure affinity (Kd) and functional assays (e.g., cAMP modulation) to assess efficacy. Compare with non-fluorinated analogs to isolate fluorine’s role .

- Case Study : In serotonin receptor models, fluorinated derivatives show 2–3x higher selectivity over non-fluorinated counterparts due to improved hydrophobic interactions .

Q. How can researchers resolve discrepancies in reported biological activity data across different studies?

- Troubleshooting Framework :

- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., incubation time, serum concentration).

- Compound purity : Re-test batches with ≥95% purity (via HPLC) to rule out impurities as confounding factors.

- Data normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate inter-experimental variability .

Q. What strategies are effective for studying interactions between this compound and biological macromolecules (e.g., proteins, DNA)?

- Advanced Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified targets like enzymes or receptors.

- Molecular Dynamics (MD) Simulations : Model fluorine’s impact on ligand-receptor binding energy (ΔG) using software like GROMACS.

- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution for mechanistic insights .

Key Challenges & Future Directions

- Challenge : Balancing solubility (via salt formation) with blood-brain barrier penetration in CNS drug development.

- Opportunity : Explore prodrug strategies (e.g., esterification of the amine) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.